N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes acetyl, benzyl, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of 4-aminophenyl using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetylphenylamine.
Benzylation: The next step is the benzylation of the intermediate. This can be achieved by reacting 4-acetylphenylamine with benzyl chloride in the presence of a base like sodium hydroxide.
Sulfonylation: The final step involves the sulfonylation of the benzylated intermediate. This is done by reacting the compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are common.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Sulfides or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The acetyl and sulfonyl groups could play a role in binding to active sites or modulating the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide: This compound is unique due to its specific combination of functional groups.
N-(4-acetylphenyl)-2-{benzyl[(4-chlorophenyl)sulfonyl]amino}benzamide: Similar but with a chloro group instead of a methyl group, which could alter its reactivity and biological activity.
N-(4-acetylphenyl)-2-{benzyl[(4-nitrophenyl)sulfonyl]amino}benzamide: The nitro group could significantly change the compound’s electronic properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[benzyl-(4-methylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4S/c1-21-12-18-26(19-13-21)36(34,35)31(20-23-8-4-3-5-9-23)28-11-7-6-10-27(28)29(33)30-25-16-14-24(15-17-25)22(2)32/h3-19H,20H2,1-2H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBGSBCOHFPHOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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